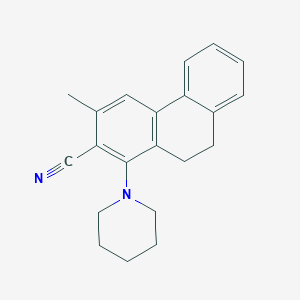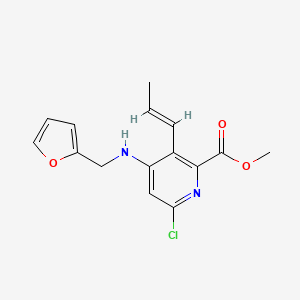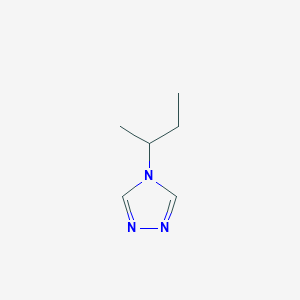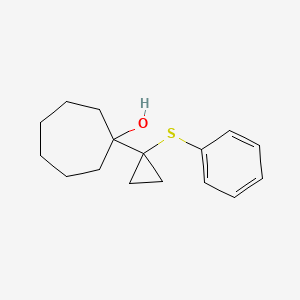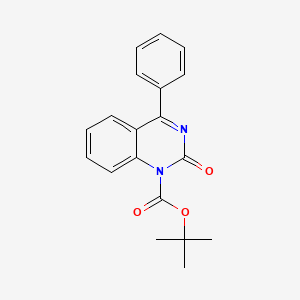
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, a phenyl ring, and a quinazoline core, making it a versatile molecule for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted quinazoline and phenyl derivatives
科学研究应用
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Biological Studies: It serves as a probe molecule to investigate enzyme interactions and receptor binding in biological systems.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for functional materials.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
作用机制
The mechanism of action of tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The phenyl group and tert-butyl ester enhance the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Quinazoline-2,4-dione: Lacks the tert-butyl ester and phenyl group, resulting in different chemical properties and biological activities.
4-Phenylquinazoline: Lacks the 2-oxo and tert-butyl ester groups, affecting its reactivity and applications.
tert-Butyl 2-oxoquinazoline-1(2H)-carboxylate: Lacks the phenyl group, leading to different biological interactions.
Uniqueness
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester enhances its stability and solubility, while the phenyl group provides additional sites for chemical modification and interaction with biological targets.
属性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
tert-butyl 2-oxo-4-phenylquinazoline-1-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-19(2,3)24-18(23)21-15-12-8-7-11-14(15)16(20-17(21)22)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI 键 |
UFDBWUBWOFVMQV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


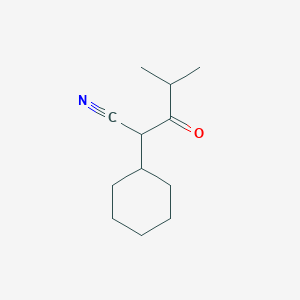
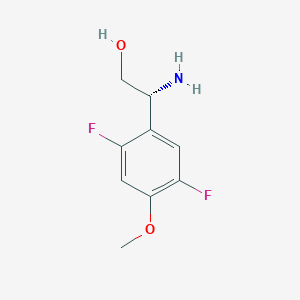
![1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B13094356.png)
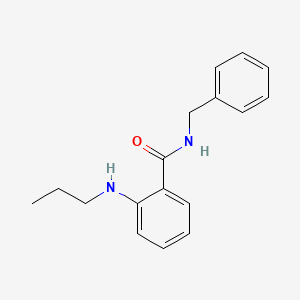
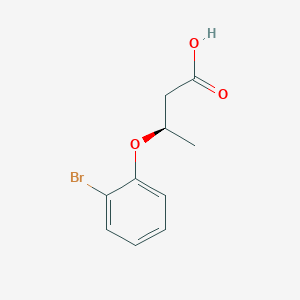
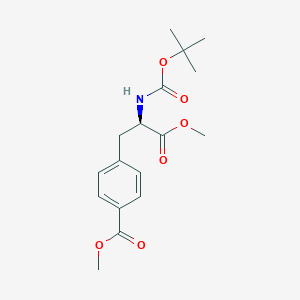
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
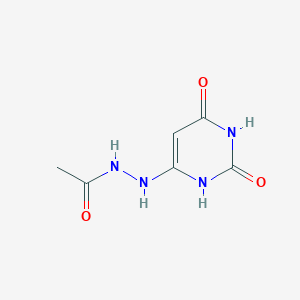
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)

